Cas no 87947-94-2 (2-Thiazoleacetamide,4-hydroxy-)

2-Thiazoleacetamide,4-hydroxy- 化学的及び物理的性質

名前と識別子

-

- 2-Thiazoleacetamide,4-hydroxy-

- 2-(4-hydroxy-1,3-thiazol-2-yl)acetamide

- 2-(4-HYDROXY-THIAZOL-2-YL)ACETAMIDE

- 2-(2-METHYLPHENYL)-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-AMINE

- 2-(4-hydroxy-2-thiazolyl)acetamide

- 2-(4-Hydroxythiazol-2-yl)acetamide

-

- MDL: MFCD00052520

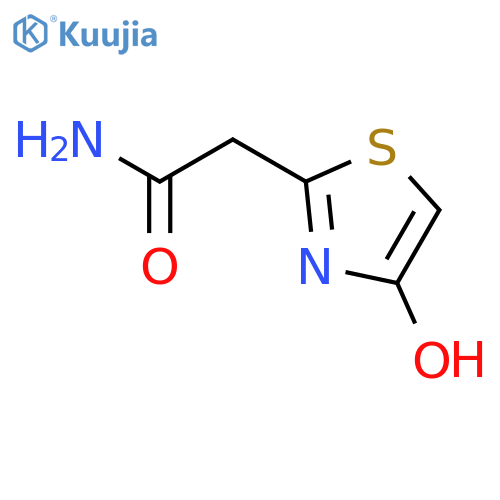

- インチ: InChI=1S/C5H6N2O2S/c6-3(8)1-5-7-4(9)2-10-5/h2,9H,1H2,(H2,6,8)

- InChIKey: CWXZOTVVRLIUNU-UHFFFAOYSA-N

- ほほえんだ: NC(CC1=NC(O)=CS1)=O

計算された属性

- せいみつぶんしりょう: 158.01500

- どういたいしつりょう: 158.015

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 12

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

- 密度みつど: 1.518

- ふってん: 420.9°C at 760 mmHg

- フラッシュポイント: 208.4°C

- 屈折率: 1.644

- PSA: 104.45000

- LogP: 0.57680

2-Thiazoleacetamide,4-hydroxy- セキュリティ情報

2-Thiazoleacetamide,4-hydroxy- 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Thiazoleacetamide,4-hydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB340588-1 g |

2-(4-Hydroxy-1,3-thiazol-2-yl)acetamide; . |

87947-94-2 | 1g |

€752.80 | 2023-06-21 | ||

| Key Organics Ltd | 11W-0330-10MG |

2-(4-hydroxy-1,3-thiazol-2-yl)acetamide |

87947-94-2 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| City Chemical | 2108CC-1GM |

4-Hydroxy-2-thiazoleacetamide |

87947-94-2 | 90.00% | 1gm |

$280.78 | 2023-09-19 | |

| Fluorochem | 009938-250mg |

2-(4-Hydroxy-thiazol-2-yl)acetamide |

87947-94-2 | 97% | 250mg |

£45.00 | 2022-03-01 | |

| Key Organics Ltd | 11W-0330-1MG |

2-(4-hydroxy-1,3-thiazol-2-yl)acetamide |

87947-94-2 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | 11W-0330-1G |

2-(4-hydroxy-1,3-thiazol-2-yl)acetamide |

87947-94-2 | >95% | 1g |

£430.00 | 2025-02-09 | |

| Key Organics Ltd | 11W-0330-0.5G |

2-(4-hydroxy-1,3-thiazol-2-yl)acetamide |

87947-94-2 | >95% | 0.5g |

£215.00 | 2025-02-09 | |

| abcr | AB340588-500mg |

2-(4-Hydroxy-1,3-thiazol-2-yl)acetamide; . |

87947-94-2 | 500mg |

€397.80 | 2025-02-17 | ||

| A2B Chem LLC | AC03461-5mg |

2-(4-Hydroxythiazol-2-yl)acetamide |

87947-94-2 | >95% | 5mg |

$214.00 | 2024-04-19 | |

| A2B Chem LLC | AC03461-500mg |

2-(4-Hydroxythiazol-2-yl)acetamide |

87947-94-2 | >95% | 500mg |

$466.00 | 2024-04-19 |

2-Thiazoleacetamide,4-hydroxy- 関連文献

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

9. Book reviews

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

2-Thiazoleacetamide,4-hydroxy-に関する追加情報

2-Thiazoleacetamide, 4-hydroxy- (CAS No. 87947-94-2): An Overview of Its Properties and Applications

2-Thiazoleacetamide, 4-hydroxy- (CAS No. 87947-94-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-hydroxythiazole-2-acetamide, is characterized by its unique thiazole ring and hydroxyl group, which contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of 2-Thiazoleacetamide, 4-hydroxy- consists of a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. The presence of the hydroxyl group at the 4-position of the thiazole ring imparts additional reactivity and solubility properties to the molecule. These structural features make it an attractive candidate for various medicinal applications, particularly in the development of novel drugs and therapeutic agents.

Recent studies have highlighted the potential of 2-Thiazoleacetamide, 4-hydroxy- in several areas of biomedical research. One notable application is its use as a scaffold for the development of antiviral agents. Research published in the Journal of Medicinal Chemistry has shown that derivatives of 2-Thiazoleacetamide, 4-hydroxy- exhibit potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The thiazole ring and hydroxyl group play crucial roles in enhancing the binding affinity and selectivity of these derivatives to viral targets.

In addition to its antiviral properties, 2-Thiazoleacetamide, 4-hydroxy- has also been investigated for its potential as an anti-inflammatory agent. A study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives of 2-Thiazoleacetamide, 4-hydroxy- exhibit significant anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a promising candidate for the development of new anti-inflammatory drugs with reduced side effects compared to existing treatments.

The pharmacokinetic properties of 2-Thiazoleacetamide, 4-hydroxy- have also been studied extensively. Research has shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for oral administration. These properties are crucial for the development of effective drug formulations that can be easily administered to patients.

In terms of safety and toxicity, 2-Thiazoleacetamide, 4-hydroxy- has been evaluated in various preclinical studies. Results from these studies indicate that it has a low toxicity profile and does not exhibit significant adverse effects at therapeutic doses. This is an important consideration for its potential use in clinical settings.

The synthetic routes for preparing 2-Thiazoleacetamide, 4-hydroxy- have been well-documented in the literature. One common method involves the reaction of 2-thioacetic acid with an appropriate amine followed by hydrolysis to introduce the hydroxyl group at the 4-position. Alternative synthetic strategies have also been explored to improve yield and purity, making it more accessible for large-scale production.

The potential applications of 2-Thiazoleacetamide, 4-hydroxy- extend beyond medicinal chemistry. It has also been investigated for its use in analytical chemistry as a derivatizing agent for improving the detection and quantification of certain analytes. The unique chemical properties of this compound make it suitable for enhancing sensitivity and selectivity in various analytical methods.

In conclusion, 2-Thiazoleacetamide, 4-hydroxy- (CAS No. 87947-94-2) is a versatile compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and analytical chemistry. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development into novel therapeutic agents and analytical tools.

87947-94-2 (2-Thiazoleacetamide,4-hydroxy-) 関連製品

- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)

- 34162-21-5(2-Chloro-N-2-(2,3-Dichlorophenyl)EthylAcetamide)

- 38275-36-4(5-CHLORO-2-METHOXYPYRIMIDINE-4-CARBOXYLIC ACID)

- 1806463-65-9(4-Methyl-3-(2-oxopropyl)thiophenol)

- 1256802-56-8(3-Hydroxy-2-methoxyisonicotinic acid)

- 2228651-01-0(3-(3,4,5-trifluorophenyl)but-3-en-1-amine)

- 54397-84-1(12(S)-HHTrE)

- 1018619-52-7(2-chloro-N-(piperidin-4-yl)benzamide)

- 2228095-95-0(methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate)

- 338402-33-8(4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine)